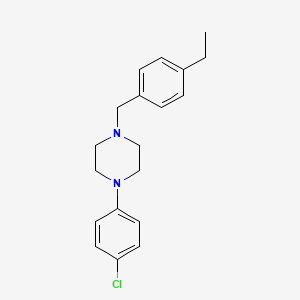

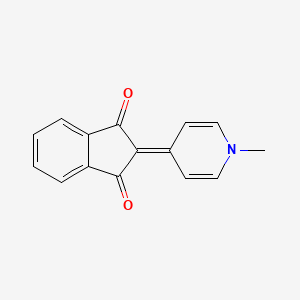

N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

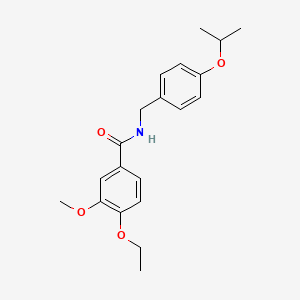

The synthesis of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide and related compounds involves multiple steps, including chlorosulfonation and nitration processes. For instance, a novel synthesis pathway involves the preparation of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of various pesticides, through chlorosulfonation of 4-chloro-2-fluoronitrobenzene with chlorosulfonic acid (Xiao-hua Du et al., 2005). This demonstrates the chemical's potential as a building block in complex organic synthesis.

Molecular Structure Analysis

The molecular structure of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide and its derivatives is crucial for their reactivity and potential applications. Advanced techniques, such as X-ray diffraction, have been employed to elucidate the crystal structures of compounds containing the 4-chloro-2-nitrobenzenesulfonamide moiety, revealing detailed insights into their geometric parameters and intermolecular interactions (G. Estiu et al., 2014).

Chemical Reactions and Properties

N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide participates in a variety of chemical reactions, demonstrating its versatility as a reagent. It has been utilized in chemoselective N-acylation reactions in water, showcasing its efficiency and selectivity in acylating amines under environmentally benign conditions (S. Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide, such as solubility, melting point, and crystalline structure, are integral for understanding its behavior in different environments and applications. Investigations into its crystal structure and Hirshfeld surface analysis provide insights into the molecular interactions and stability of its crystalline form (H. Purandara et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide, including reactivity with various nucleophiles and electrophiles, are fundamental to its application in synthetic chemistry. The compound's involvement in reactions such as the Mitsunobu reaction and its behavior under conditions of nucleophilic substitution highlight its reactivity and potential for functionalization (T. Fukuyama et al., 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential use as a drug. If it has interesting chemical properties, it could be used in the development of new materials or chemical processes .

Eigenschaften

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O4S/c13-8-5-6-10(9(14)7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHZOFDPJZHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)

![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)